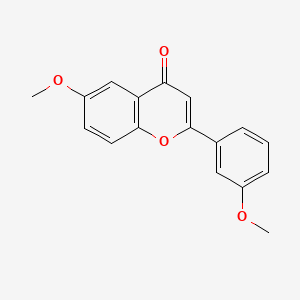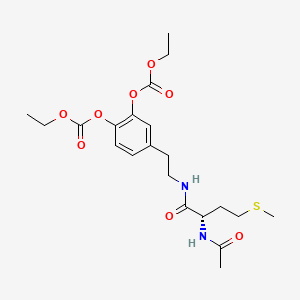
多卡帕明
描述
Docarpamine, marketed under the tradename Tanadopa, is a dopamine prodrug developed in Japan for the treatment of chronic heart failure . It does not cross the blood-brain barrier and shows no effect on CNS activity . It is supposed that the drug exerts its action by activating dopamine receptor D1 .
Synthesis Analysis
Docarpamine is a dopamine prodrug which has been selected from a large number of dopamine derivatives in order to develop an orally effective dopamine . The pharmacokinetics and metabolism after oral administration of docarpamine were studied in rats and dogs . The main metabolic pathways after oral administration of docarpamine are catechol ester hydrolysis in the small intestine, and amide hydrolysis and conjugation in the liver .
Chemical Reactions Analysis
The major problem in designing amine prodrugs is the general robustness of amine derivatives particularly those, such as amides, in which the capacity to ionize has been obviated . On the other hand, the very robustness of amino derivatives means that subtle drug targeting effects can be achieved if an appropriate local vector can be identified and accommodated in the design process .
科学研究应用
Prodrug Design and Pharmacokinetics
Docarpamine is a prodrug of dopamine, designed to improve the bioavailability of dopamine when administered orally . It undergoes a two-step conversion process in the body, where it is first hydrolyzed to dide-ethoxycarbonyldocarpamine (DECD), and then to free dopamine, mainly in the liver . This process is crucial for bypassing the rapid inactivation that dopamine undergoes in the gastrointestinal tract and liver, allowing for effective plasma levels when taken orally .
Cardiology
In cardiology, Docarpamine has been explored for its potential to act as an orally effective peripheral dopamine prodrug. It can improve renal and cardiac function by activating renal dopamine receptors and cardiac β1-receptors, respectively . This application is particularly significant for patients with acute heart failure, shock, or acute renal failure, where intravenous dopamine is commonly used .
Nephrology
Docarpamine shows promise in nephrology due to its renal vasodilatory and natriuretic effects. By activating renal dopamine receptors, it can potentially be used to manage conditions that affect renal blood flow . Its ability to elevate plasma dopamine levels effectively makes it a candidate for oral administration in renal therapies.
Neurology
Although Docarpamine and its metabolites do not cross the blood-brain barrier and show no central nervous system (CNS) effects even at high doses , its role as a dopamine prodrug could be relevant in neurological conditions where peripheral dopamine levels are a factor. However, more research is needed to understand its potential applications in neurology.
Drug Delivery Systems
The design of Docarpamine as a prodrug demonstrates the application of chemical modifications to improve drug delivery. By protecting the catechol and amino moieties of dopamine, Docarpamine is made orally available, showcasing a strategy that could be applied to other drugs requiring improved bioavailability .
Clinical Trials
Docarpamine has been involved in clinical trials as a practical alternative to dopamine infusion. These trials have shown that it can be used to improve renal and cardiac function by oral administration, providing a non-invasive treatment option for conditions traditionally managed with intravenous drugs .
安全和危害
The safety data sheet for Docarpamine suggests that it is well absorbed from the oral route . In case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures are recommended . Suitable extinguishing media for fires involving Docarpamine include dry chemical, carbon dioxide, or alcohol-resistant foam .
未来方向
作用机制
Target of Action
Docarpamine is a dopamine prodrug . Its primary targets are the D1 receptor and the β1-adrenergic receptor . The D1 receptor is a dopamine receptor, and it plays a significant role in the central nervous system, regulating neuronal growth and development, modulating neuronal activity, and controlling various behaviors . The β1-adrenergic receptor is predominantly found in the heart and is critical for cardiac function .
Mode of Action
As a prodrug of dopamine, it is believed to exert its effects through the activation of dopamine and β1-adrenergic receptors . This activation can lead to various physiological changes, such as increased heart rate and improved renal blood flow .
Biochemical Pathways
Docarpamine is converted to dopamine in two steps. The first step involves the hydrolysis of the catechol ester, resulting in the formation of dide-ethoxycarbonyldocarpamine (DECD). The second step involves the hydrolysis of the amido linkage . The conversion rates from docarpamine to dopamine in various rat tissue homogenates were in the order of the liver > small intestine > blood .
Pharmacokinetics
The pharmacokinetics of Docarpamine have been studied in rats and dogs . After oral administration, the maximum concentration of free dopamine in plasma was 13 times higher in rats and 4-6 times higher in dogs than those of dopamine . The main metabolic pathways after oral administration of docarpamine were catechol ester hydrolysis in the small intestine, and amide hydrolysis and conjugation in the liver .
Result of Action
The molecular and cellular effects of Docarpamine’s action are primarily due to its conversion to dopamine. Dopamine, being a neurotransmitter, has a wide range of effects on the body, including increased heart rate and improved renal blood flow .
Action Environment
For instance, genetic and environmental factors can interact with dopamine to contribute to various pathophysiological conditions
属性
IUPAC Name |
[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMAMIPILWYHQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057820 | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docarpamine | |
CAS RN |
74639-40-0 | |
| Record name | Docarpamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docarpamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCARPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



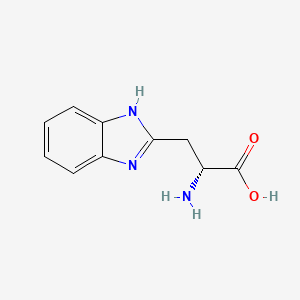
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
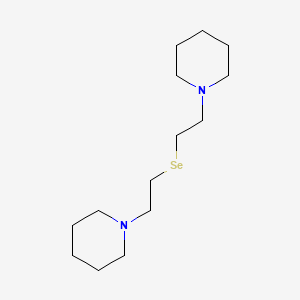
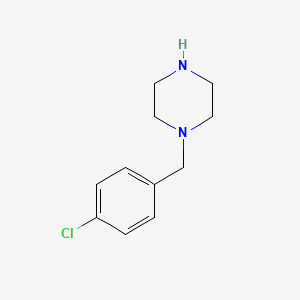
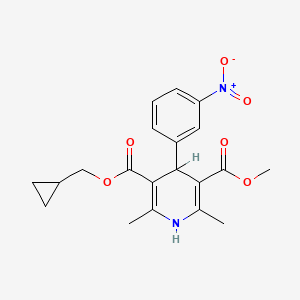
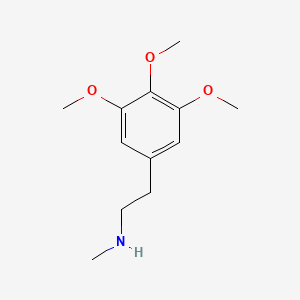

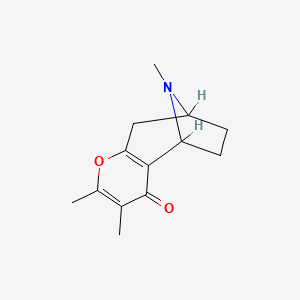


![1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1201441.png)
![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)
